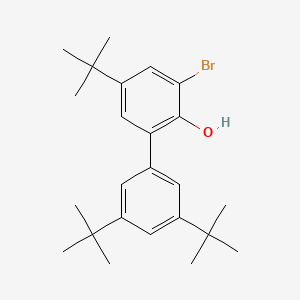
5-(4-Chlorophenyl)-2-(methanesulfinyl)-1-phenylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is a complex organic compound characterized by its unique structural features This compound contains a pentanedione backbone with a chlorophenyl group at the 5-position, a methylsulfinyl group at the 2-position, and a phenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pentanedione Backbone: This can be achieved through the Claisen condensation of appropriate ester precursors.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Addition of the Methylsulfinyl Group: This can be done via sulfoxidation reactions, where a methylthio group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.
Attachment of the Phenyl Group: This step may involve a Grignard reaction or other organometallic coupling reactions to introduce the phenyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl groups in the pentanedione backbone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diols from the reduction of carbonyl groups.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfinyl group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanedione, 3-(4-chlorophenyl)-1,3,5-triphenyl-: Similar structure but with different substituents, leading to distinct chemical properties.
1,5-Pentanedione, 2-(4-chlorophenyl)-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.
Uniqueness
1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is unique due to the presence of the methylsulfinyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
100749-28-8 |
|---|---|
Fórmula molecular |
C18H17ClO3S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-methylsulfinyl-1-phenylpentane-1,5-dione |
InChI |
InChI=1S/C18H17ClO3S/c1-23(22)17(18(21)14-5-3-2-4-6-14)12-11-16(20)13-7-9-15(19)10-8-13/h2-10,17H,11-12H2,1H3 |
Clave InChI |
WATZYHPGRYEDOF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C(CCC(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


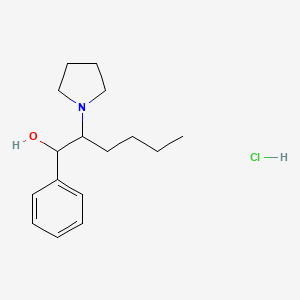
![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)


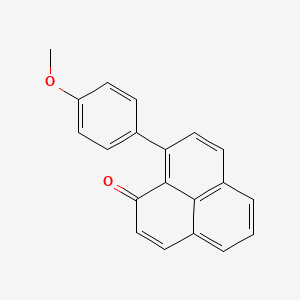
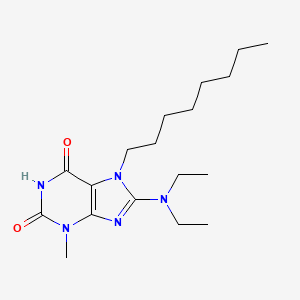


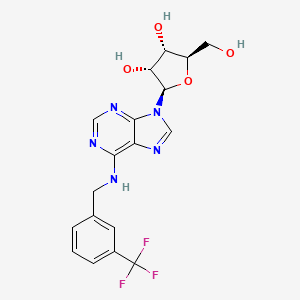
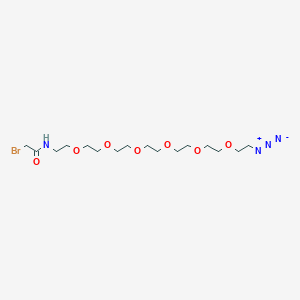
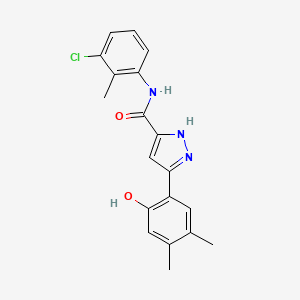
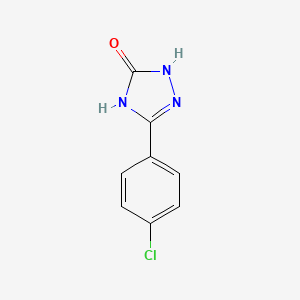
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)
